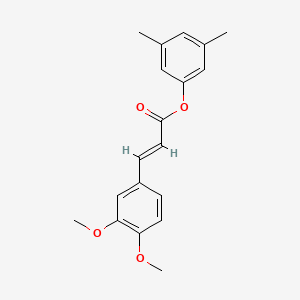

![molecular formula C16H16N4O2 B5518511 5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves reactions that allow for the formation of complex rings and structures. For example, reactions of 5-mercaptoazoles with acetylenic esters have been explored to form novel fused thiazin-4-ones and thiazolidin-4-ones, demonstrating the versatility of these compounds in synthesis processes (Bakulev et al., 2003). Additionally, the use of dimethylacetamide as a methylene source in the presence of vanadyl acetylacetonate catalyzes the methylenation of imidazo[1,2-a]pyridines, illustrating a method to bridge sp3- and sp2-hybridized carbons (Kaswan et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques, including X-ray crystallography. For instance, the structure of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine was elucidated, showcasing the complexity of these molecules (Guseinov et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various reactions, leading to the formation of novel structures. For example, the synthesis of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights the compounds' photophysical properties and potential applications in bioorthogonal chemistry (Garre et al., 2019).

Physical Properties Analysis

The investigation into the physical properties of such compounds often involves studying their behavior in different states and conditions. The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide in low-temperature matrixes provides insight into the structural stability and flexibility of these molecules (Kaczor et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interactions with other molecules, are crucial for understanding their potential applications. Studies on the synthesis and photophysical behavior of fluorescent organoboron complexes reveal important aspects of their chemical properties, including strong absorptions and emissions across the UV-Vis spectrum (Garre et al., 2019).

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

The study by Bakulev et al. (2003) on the reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters highlights the selectivity in forming novel fused thiazin-4-ones and thiazolidin-4-ones, indicating the potential for generating complex heterocyclic structures that could have pharmaceutical or material applications (Bakulev et al., 2003).

Grošelj et al. (2009) reported on the solid-phase, liquid-phase, and gas-phase structures of 5-benzyl-3-methylimidazolidin-4-one-derived reactive intermediates in organocatalysis, demonstrating the versatility and stability of imidazolidinone derivatives under various conditions, which could be relevant for catalytic processes (Grošelj et al., 2009).

Potential as Intermediates

- The synthesis of imidazo[1,2-a]pyridine derivatives via methylenation using dimethylacetamide as a methylene source, as developed by Kaswan et al. (2016), showcases the adaptability of pyridine derivatives in synthesizing bis-heterocyclic compounds, which could be explored for creating novel chemical entities with specific biological activities (Kaswan et al., 2016).

Unique Properties and Applications

- Research by Cheng et al. (2010) on the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes provides an example of how specific structural motifs within compounds can be leveraged to produce materials with potentially unique electronic or optical properties (Cheng et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-4-5-14(17-8-9)20-10(2)6-12(11(20)3)7-13-15(21)19-16(22)18-13/h4-8H,1-3H3,(H2,18,19,21,22)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFGHMZQCXLPAE-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

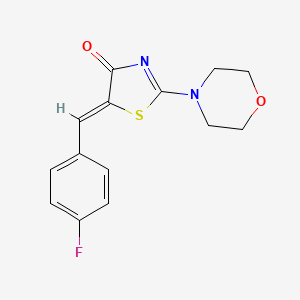

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

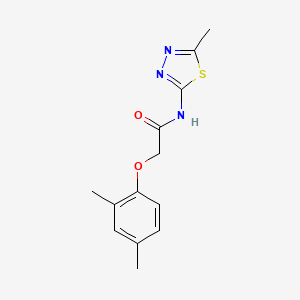

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)

![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)